

# TiZnO<sub>3</sub> versus TiO<sub>2</sub>: a comparative study of photocatalytic activity

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## Compound of Interest

Compound Name: Titanium zinc oxide (TiZnO<sub>3</sub>)

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## A Comparative Study of TiZnO<sub>3</sub> (ZnTiO<sub>3</sub>) versus TiO<sub>2</sub>: Photocatalytic Activity

In the pursuit of efficient and robust photocatalysts for environmental remediation and energy applications, titanium dioxide (TiO<sub>2</sub>) has long been regarded as a benchmark material. However, the exploration of ternary metal oxides such as zinc titanate (ZnTiO<sub>3</sub>), often represented as TiZnO<sub>3</sub>, has revealed promising alternatives with potentially enhanced photocatalytic capabilities. This guide provides a comprehensive comparison of the photocatalytic activity of ZnTiO<sub>3</sub> and TiO<sub>2</sub>, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

## Performance Comparison: ZnTiO<sub>3</sub> vs. TiO<sub>2</sub>

The photocatalytic efficacy of a material is influenced by a multitude of factors including its crystalline structure, surface area, bandgap energy, and the efficiency of electron-hole pair separation. While TiO<sub>2</sub>, particularly in its anatase form, is a highly effective photocatalyst, studies have shown that ZnTiO<sub>3</sub> can exhibit comparable or even superior activity under specific conditions.

One study directly compared the photocatalytic degradation of methyl orange using a chain-like ZnTiO<sub>3</sub> and the commercial TiO<sub>2</sub> photocatalyst, P25. The results indicated that the chain-like ZnTiO<sub>3</sub> demonstrated a slightly better photocatalytic performance than P25 under xenon light irradiation[1]. Another investigation into the degradation of various organic pollutants found that ZnTiO<sub>3</sub> calcined at 700 °C (ZnTiO<sub>3</sub>-700 °C) could be a more effective photocatalyst than the commercial P25 TiO<sub>2</sub>[2].

Conversely, some studies on ZnTiO<sub>3</sub>/TiO<sub>2</sub> composites have reported a decrease in photocatalytic activity compared to pure TiO<sub>2</sub>. This was attributed to a less crystalline structure and an increased rate of recombination of photogenerated electron-hole pairs in the composite material[3][4]. This highlights the critical role of synthesis methods and the resulting material properties in determining photocatalytic performance.

The formation of a ZnTiO<sub>3</sub> phase within a TiO<sub>2</sub>-ZnO binary oxide system has been linked to enhanced photocatalytic activity. For instance, a composite with a TiO<sub>2</sub>:ZnO molar ratio of 9:1, calcined at 600 °C, which contained a ZnTiO<sub>3</sub> phase, exhibited high efficiency in degrading organic dyes[5]. Similarly, the formation of ZnTiO<sub>3</sub> in a ZnTiO<sub>3</sub>/ZnO composite with a specific Ti/Zn molar ratio of 0.2 resulted in a higher degradation rate of rhodamine B compared to pure ZnO[6][7].

## Quantitative Data Summary

Photocatalyst	Target Pollutant	Light Source	Degradation Efficiency (%)	Rate Constant (k)	Reference
ZnTiO <sub>3</sub> (chain-like)	Methyl Orange (15 mg/L)	Xenon Lamp	95.3% in 20 min	0.1020 min <sup>-1</sup>	[1][8]
TiO <sub>2</sub> (P25)	Methyl Orange (15 mg/L)	Xenon Lamp	87.8% in 20 min	Not Reported	[1]
ZnTiO <sub>3</sub> -700 °C	Amoxicillin	UV LEDs	~64% in 180 min	0.0049 min <sup>-1</sup>	[2]
ZnTiO <sub>3</sub> -700 °C	Tetracycline	UV LEDs	~95% in 180 min	Not Reported	[2]
TiO <sub>2</sub> @ZnTiO <sub>3</sub>	Diuron	UV light	100% in 55 min	Not Reported	[9]
Bare TiO <sub>2</sub>	Diuron	UV light	72% in 55 min	Not Reported	[9]
(n-aq) ZnTiO <sub>3</sub>	Malachite Green	UV light	100% in 110 min	Not Reported	[5]
(aq) ZnTiO <sub>3</sub>	Malachite Green	UV light	Slight decoloration in 180 min	Not Reported	[5]

## Experimental Protocols

### Synthesis of ZnTiO<sub>3</sub> Photocatalysts

Sol-Gel Method (for Perovskite ZnTiO<sub>3</sub>): A common route for synthesizing perovskite ZnTiO<sub>3</sub> photocatalysts involves the sol-gel method[2].

- **Precursor Preparation:** Titanium(IV) isopropoxide is dissolved in ethanol, followed by the addition of an aqueous solution of zinc acetate. Polyvinylpyrrolidone (PVP) is often added as a capping agent to control particle size and morphology.

- **Gel Formation:** The solution is stirred to form a homogenous sol, and then ammonia solution is added to induce gelation.
- **Aging and Drying:** The resulting gel is aged, typically at room temperature, and then dried in an oven to remove the solvent.
- **Calcination:** The dried powder is calcined in a furnace at a specific temperature (e.g., 500-800 °C) for a set duration to obtain the crystalline ZnTiO<sub>3</sub> phase[2]. The calcination temperature is a critical parameter that influences the crystallinity, phase purity, and photocatalytic activity of the final product[2].

#### Aqueous Sol-Gel Method:

- Zinc acetate and titanium ethoxide are used as starting materials.
- The precursors are hydrolyzed and condensed in an aqueous environment to form a gel.
- The gel is then dried and calcined to yield ZnTiO<sub>3</sub> powders[5].

#### Nonaqueous Sol-Gel Method:

- This method involves the reaction between TiCl<sub>4</sub>, ZnCl<sub>2</sub>, and benzyl alcohol at a moderate temperature.
- The resulting product is then processed to obtain nanocrystalline ZnTiO<sub>3</sub>[5].

## Synthesis of TiO<sub>2</sub> Photocatalysts

#### Sol-Gel Method:

- Titanium(IV) isopropoxide is typically used as the precursor and is dissolved in an alcohol.
- The solution is then hydrolyzed by the addition of water or an acid catalyst to form a sol.
- The sol is then allowed to gel, followed by drying and calcination at elevated temperatures to produce crystalline TiO<sub>2</sub> nanoparticles.

## Photocatalytic Activity Evaluation

A standardized experimental setup is crucial for comparing the photocatalytic activity of different materials.

- **Reactor Setup:** A batch reactor, often made of quartz to allow for UV light penetration, is typically used. The reactor contains an aqueous suspension of the photocatalyst and the target organic pollutant.
- **Light Source:** The reaction is initiated by irradiating the suspension with a light source. Common light sources include UV lamps (e.g., mercury or xenon lamps) or a solar simulator to mimic sunlight[1][6].
- **Adsorption-Desorption Equilibrium:** Before illumination, the suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules[6].
- **Sample Analysis:** Aliquots of the suspension are withdrawn at regular time intervals during irradiation. The samples are then centrifuged or filtered to remove the photocatalyst particles.
- **Concentration Measurement:** The concentration of the remaining pollutant in the filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at the characteristic wavelength of the pollutant[6].
- **Degradation Efficiency Calculation:** The degradation efficiency is calculated using the formula:  $\text{Degradation (\%)} = [(C_0 - C) / C_0] \times 100$ , where  $C_0$  is the initial concentration of the pollutant and  $C$  is the concentration at time  $t$ .

## Visualizing the Mechanisms

### Photocatalytic Mechanism of TiO<sub>2</sub>

Caption: Photocatalytic mechanism of TiO<sub>2</sub> under UV irradiation.

## Comparative Workflow for Photocatalyst Synthesis and Testing

Caption: Experimental workflow for comparing photocatalysts.

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